1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Description
This benzimidazole derivative features a 2-chloro-6-fluorobenzyloxy group at position 1 and a 4-methoxyphenyl substituent at position 2 of the benzimidazole core. The chloro-fluoro substitution on the benzyloxy group introduces steric bulk and electronic modulation, while the 4-methoxyphenyl moiety contributes electron-donating properties. Such structural features are often leveraged in medicinal chemistry for optimizing target binding and metabolic stability .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O2/c1-26-15-11-9-14(10-12-15)21-24-19-7-2-3-8-20(19)25(21)27-13-16-17(22)5-4-6-18(16)23/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICAHWPJUFWHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of Substituents: The chloro and fluoro substituents are introduced via halogenation reactions, often using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Etherification: The benzimidazole core is then reacted with 2-chloro-6-fluorobenzyl alcohol in the presence of a base such as potassium carbonate to form the ether linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Core Formation and Functionalization
The benzimidazole core is synthesized via condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acids under acidic conditions . Substitutions at the 1- and 2-positions are introduced through nucleophilic aromatic substitution (NAS) or alkylation:
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Alkoxy Group Introduction : The (2-chloro-6-fluorobenzyl)oxy group is typically attached via reaction of the benzimidazole core with 2-chloro-6-fluorobenzyl chloride under basic conditions (e.g., KCO in DMF) .
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Methoxyphenyl Substitution : The 4-methoxyphenyl group is introduced through Suzuki coupling or direct alkylation .
Oxidation Reactions
The compound undergoes oxidation at multiple sites:
Reduction Reactions
Reductive transformations target halogen and nitro (if present) groups:
Electrophilic Substitution
The electron-rich benzimidazole core and methoxyphenyl group facilitate electrophilic attacks:
Nucleophilic Substitution
The chloro and fluoro substituents are reactive toward nucleophiles:
Hydrolysis and Stability
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Acidic Hydrolysis : The methoxy group resists hydrolysis under mild conditions but undergoes demethylation in concentrated HCl at 100°C .
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Alkaline Hydrolysis : The benzimidazole core remains stable, but the benzyloxy group may cleave in strong bases (e.g., NaOH/EtOH) .
Biological Activity and Derivatization
Derivatives of this compound exhibit pharmacological potential:
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular weight of approximately 436.86 g/mol and is characterized by the presence of a benzimidazole core, which is known for its biological activity. The specific structure includes:
- Chlorine and Fluorine Substituents : These halogens can enhance the compound's pharmacological properties.
- Methoxy Group : The presence of methoxy groups often contributes to improved solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole exhibit significant anticancer properties.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival.
Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole showed cytotoxic effects on various cancer cell lines, suggesting that this compound could be further investigated for its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens.
- Broad-Spectrum Efficacy : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This table summarizes the Minimum Inhibitory Concentration (MIC) values indicating the concentration required to inhibit bacterial growth.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes, such as phosphodiesterases (PDEs), which are crucial in various physiological processes.
- Therapeutic Implications : Inhibiting PDEs can lead to increased levels of cyclic nucleotides, which may improve cardiac function and have implications in treating erectile dysfunction and heart failure .
In Vivo Studies
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzimidazole Core
2-(4-Fluorophenyl)-1H-benzo[d]imidazole ()
- Key differences : Lacks the benzyloxy group and has a 4-fluorophenyl substituent instead of 4-methoxyphenyl.
- Synthesis of this compound involves sodium metabisulfite-mediated cyclization, a method also applicable to the target compound .
2-(4-Chlorophenyl)-5-methyl-1H-benzimidazole ()
Benzyloxy-Substituted Analogs
6-((2-Chloro-6-fluorobenzyl)oxy)-1-((3-methoxyphenyl)sulfonyl)indoline (Compound 47, )
- Key similarities : Shares the 2-chloro-6-fluorobenzyloxy group.
- Key differences : Indoline core replaces benzimidazole; a sulfonamide group is present.
- The indoline core may confer distinct conformational flexibility .
1-[(4-Chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole ()
Substituent Position and Electronic Effects
2-(2,4-Dihydroxy-phenyl)-1H-benzimidazole (Compound 9, )
- Key differences : Hydroxyl groups at positions 2 and 4 of the phenyl ring.
- Impact : Hydroxyl groups enable hydrogen bonding but reduce metabolic stability compared to the methoxy group in the target compound .
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid ()
- Key differences: Carboxylic acid and phenoxy substituents.
- Impact: The carboxylic acid enhances water solubility and ionic interactions, while the phenoxy group introduces steric hindrance .
Research Implications
- Electron-donating vs. withdrawing groups : The 4-methoxyphenyl group in the target compound may improve binding to receptors requiring electron-rich environments, whereas fluoro or nitro analogs () favor targets with hydrophobic pockets.
- Benzyloxy substituents : The 2-chloro-6-fluoro pattern in the target compound balances steric bulk and electronic effects, contrasting with simpler benzyloxy analogs ().
Biological Activity
1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a compound characterized by its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H16ClFN2O2
- Molecular Weight : 382.82 g/mol
- CAS Number : 339009-76-6
- Boiling Point : Approximately 537.4 °C (predicted)
- Density : 1.29 g/cm³ (predicted)
- pKa : 3.12 (predicted) .
The biological activity of benzimidazole derivatives, including the target compound, often involves:
- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of various enzymes, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
- Anti-inflammatory Activity : Research has shown that compounds with a benzimidazole core can exhibit significant anti-inflammatory effects through various pathways, including the inhibition of NF-kB signaling .
- Anticancer Properties : Benzimidazole derivatives have been studied for their anticancer potential, showing effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anticancer Activity
Recent studies indicate that this compound exhibits promising anticancer activity. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 5.0 | Induction of apoptosis |
| HeLa (cervical) | 7.5 | Inhibition of cell cycle progression |
| A549 (lung) | 6.0 | Activation of caspase pathways |
Anti-inflammatory Effects
The compound has also shown notable anti-inflammatory properties in vitro and in vivo studies. For instance, it has been found to reduce the production of pro-inflammatory cytokines in macrophages.
| Study Type | Effect Observed |
|---|---|
| In vitro | Decreased IL-6 and TNF-alpha production |
| In vivo | Reduced paw edema in carrageenan-induced model |
Study 1: Anti-tumor Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment led to a significant reduction in cell viability with an IC50 value of 5 µM, attributed to apoptosis induction through caspase activation .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this benzimidazole derivative in a model of Alzheimer's disease. The compound demonstrated the ability to inhibit acetylcholinesterase (AChE) activity significantly, which is crucial for managing symptoms associated with neurodegeneration .
Q & A
Q. What are the key synthetic strategies for preparing benzimidazole derivatives like 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole?
The synthesis of substituted benzimidazoles typically involves cyclocondensation of 1,2-phenylenediamine with aldehydes or carboxylic acid derivatives under oxidative conditions. For example, the use of a two-phase system with trimethylsilyl chloride as a catalyst can improve yield and reduce side reactions . Multi-step protocols may include:
- Step 1 : Formation of the benzimidazole core via condensation with 1,2-phenylenediamine.
- Step 2 : Functionalization at the 1-position using nucleophilic substitution (e.g., reaction with 2-chloro-6-fluorobenzyl bromide).
- Step 3 : Introduction of aryl groups (e.g., 4-methoxyphenyl) via Suzuki coupling or direct alkylation.
Validation of intermediates via IR, NMR, and mass spectrometry is critical to ensure structural fidelity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- IR Spectroscopy : Identify characteristic N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches in the benzimidazole core .
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm for ¹H; aromatic carbons at δ 110–160 ppm for ¹³C) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzyloxy and methoxyphenyl groups .
Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Anti-inflammatory Activity : Measure inhibition of NO, IL-6, and TNF-α production in LPS-stimulated RAW264.7 macrophages .
- Antimicrobial Testing : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Assess viability in normal cell lines (e.g., HEK293) via MTT assay to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's anti-inflammatory properties?
- Substituent Analysis : Compare analogs with halogen (Cl/F) vs. electron-donating groups (e.g., methoxy) at the benzyloxy position. Increased lipophilicity from halogens may enhance membrane permeability .
- Core Modifications : Replace the benzimidazole with thiazole or triazole rings to evaluate effects on TNF-α inhibition .
- Docking Studies : Perform molecular dynamics simulations with cyclooxygenase-2 (COX-2) or NF-κB targets to predict binding affinities .
Q. What experimental approaches resolve contradictions in cytotoxicity data across different cell lines?
- Hypoxia vs. Normoxia : Test compounds under both conditions to assess selectivity for cancer cells (e.g., hypoxia-induced apoptosis in HCT116 colon cancer cells) .
- Mechanistic Profiling : Use flow cytometry to distinguish apoptosis (Annexin V/PI staining) from necrosis, ensuring biological activity is not an artifact of general toxicity .
- Metabolic Stability : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. How can the stability of the benzimidazole core be enhanced for in vivo applications?
- Salt Formation : Convert the free base to hydrochloride or nitrate salts to improve aqueous solubility and shelf life .
- N-Oxide Derivatives : Introduce N-oxide groups to enhance stability in acidic environments (e.g., gastrointestinal tract) .
- Encapsulation : Use liposomal or PEGylated nanoparticles to protect the compound from enzymatic degradation .
Q. What strategies validate the compound's mechanism of action in anti-tuberculosis studies?
- Target Identification : Perform whole-genome sequencing of resistant M. tuberculosis mutants to identify potential targets (e.g., enoyl-ACP reductase) .
- Enzymatic Assays : Measure inhibition of mycobacterial enzymes (e.g., InhA) using spectrophotometric NADH depletion assays .
- Intracellular Efficacy : Use infected macrophage models to assess bactericidal activity in physiologically relevant environments .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- ADMET Prediction : Use tools like SwissADME to optimize logP (ideally 2–3), topological polar surface area (<140 Ų), and P-glycoprotein substrate likelihood .
- Free Energy Perturbation (FEP) : Calculate binding free energy changes for substituent modifications at key positions (e.g., 2-chloro-6-fluorobenzyl) .
- Metabolite Prediction : Employ GLORY or similar platforms to identify potential Phase I/II metabolites and preempt toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
